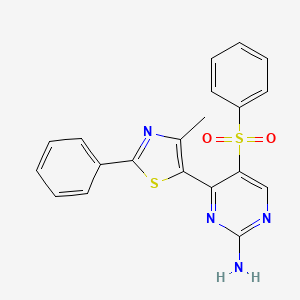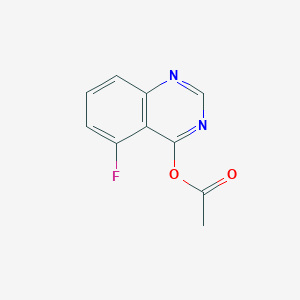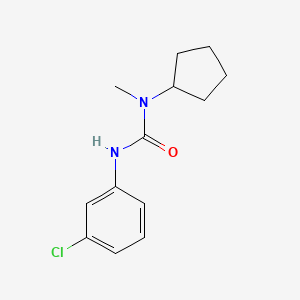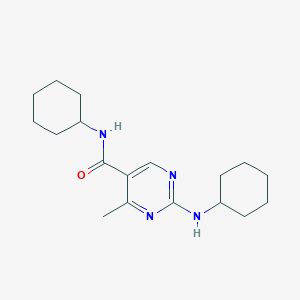
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine
説明
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MPTP and is a potent inhibitor of protein kinases.
作用機序
MPTP works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This results in the alteration of various cellular processes, as mentioned earlier. The exact mechanism of action of MPTP is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential applications in cancer therapy. Additionally, MPTP has been shown to modulate the immune system, suggesting that it may have potential applications in autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using MPTP in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying various cellular processes that are regulated by protein kinases. However, one of the limitations of using MPTP is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MPTP. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of MPTP. Additionally, researchers are exploring the potential applications of MPTP in various disease models, including cancer and autoimmune diseases. Finally, the use of MPTP in combination with other drugs is also an area of active research, as it may enhance the efficacy of existing therapies.
科学的研究の応用
MPTP has several potential applications in biomedical research. It has been shown to be a potent inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, MPTP can alter the activity of various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
5-(benzenesulfonyl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-13-18(27-19(23-13)14-8-4-2-5-9-14)17-16(12-22-20(21)24-17)28(25,26)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFHKHXRUPAQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
![2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B3160113.png)



![2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile](/img/structure/B3160144.png)
![3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160156.png)
![ethyl 2-{[3-(propionylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B3160168.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B3160172.png)
![N-(3-cyano-5-phenyl-2-furyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B3160173.png)

